3,5-Pyridinedicarbonyl chloride
Overview
Description
3,5-Pyridinedicarbonyl chloride, also known as pyridine-3,5-dicarbonyl dichloride, is a chemical compound with the molecular formula C7H3Cl2NO2 . It has an average mass of 204.010 Da and a monoisotopic mass of 202.954086 Da .
Molecular Structure Analysis
The molecular structure of 3,5-Pyridinedicarbonyl chloride consists of a pyridine ring with carbonyl chloride groups attached at the 3 and 5 positions .Physical And Chemical Properties Analysis
3,5-Pyridinedicarbonyl chloride has a density of 1.5±0.1 g/cm3, a boiling point of 305.2±22.0 °C at 760 mmHg, and a flash point of 138.4±22.3 °C . It has a molar refractivity of 44.8±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 135.5±3.0 cm3 .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
3,5-Pyridinedicarbonyl dichloride has been used in the synthesis of novel heterocyclic compounds. For instance, it has been used in the uncatalyzed N-activation and nucleophilic 1,2-dearomatization with thiocyanate ion followed by addition reaction with diphenylamine . This reaction led to the formation of a novel and stable 1,2-dihydropyridine-based heterocyclic compound .
Multicomponent Reactions
This compound has been identified to react with a variety of organic compounds leading to organic thiocyanates which are widely used in synthetic and medicinal chemistry, chemical biology, and material sciences via multicomponent reactions .
Clipping Reaction
3,5-Pyridinedicarbonyl dichloride has been used in a five-component clipping reaction with p-xylylenediamine, the hydrazo template, and triethylamine . This reaction provided a hydrazo2rotaxane in a small yield .
Future Directions
While specific future directions for 3,5-Pyridinedicarbonyl chloride are not mentioned in the search results, it’s worth noting that heterocyclic compounds like this one are of significant interest in pharmaceutical research . The compound could potentially serve as a precursor for the synthesis of a variety of novel heterocyclic compounds derivative to 1,2-dihydropyridine .
Mechanism of Action
Target of Action
It has been used in the synthesis of various complex molecules, suggesting that its targets could be diverse depending on the specific reaction conditions and the presence of other reactants .
Mode of Action
3,5-Pyridinedicarbonyl dichloride is a reactive compound that can participate in various chemical reactions. For instance, it has been shown to undergo uncatalyzed N-activation and nucleophilic 1,2-dearomatization when induced by thiocyanate ion . This reaction leads to the formation of a novel and stable 1,2-dihydropyridine-based heterocyclic compound .
Result of Action
Its ability to participate in various chemical reactions suggests that it could have diverse effects depending on the specific context of its use .
Action Environment
The action, efficacy, and stability of 3,5-Pyridinedicarbonyl dichloride can be influenced by various environmental factors. These may include the presence of other reactants, reaction conditions (such as temperature and pH), and the specific chemical environment
properties
IUPAC Name |
pyridine-3,5-dicarbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2/c8-6(11)4-1-5(7(9)12)3-10-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKBDFUOZKKFRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295176 | |
Record name | 3,5-Pyridinedicarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Pyridinedicarbonyl chloride | |
CAS RN |
15074-61-0 | |
Record name | 3,5-Pyridinedicarbonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100151 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Pyridinedicarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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